2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
2-((8-Oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a fused thiadiazolo-diazepine core linked via a thioether bridge to an acetamide group substituted with a thiazole ring. This structure combines multiple pharmacophoric motifs:
Properties
IUPAC Name |
2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S3/c17-7-2-1-4-16-10(14-7)21-11(15-16)20-6-8(18)13-9-12-3-5-19-9/h3,5H,1-2,4,6H2,(H,12,13,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNVUDNKSDXMJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide represents a novel class of thiadiazole derivatives that have attracted attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique structural arrangement that includes:
- Thiadiazole moiety : Known for its diverse biological properties.
- Thiazole group : Contributes to the compound's reactivity and interaction with biological targets.
The presence of multiple heteroatoms (sulfur and nitrogen) enhances its potential for biological activity.
Antimicrobial Activity
Thiadiazole derivatives are recognized for their antimicrobial properties. In studies involving related compounds:
- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyacetamide exhibited anticancer activity against various cell lines.
- Compounds containing similar thiadiazole structures demonstrated significant antibacterial and antifungal activities against strains such as Escherichia coli and Staphylococcus aureus .
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenyacetamide | Contains thiadiazole and amide group | Anticancer activity against various cell lines |
| 5-Amino-thiadiazole derivatives | Similar thiadiazole core | Antimicrobial and anticancer properties |
| Thiazole-based compounds | Thiazole ring present | Diverse biological activities including anti-inflammatory effects |
Antitumor Activity
Research indicates that compounds structurally similar to this compound may possess significant antitumor properties. For instance:
- In vitro studies showed certain thiadiazole derivatives exhibiting higher inhibitory activities against breast cancer cell lines compared to cisplatin controls .
Anticonvulsant Activity
Some derivatives of thiadiazoles have been evaluated for their anticonvulsant activity. The synthesis of new thiazolo[3,2-a][1,3]diazepine analogues has shown promising results in preclinical models .
The mechanisms through which these compounds exert their biological effects are not yet fully elucidated but may involve:
- Interaction with Enzymes : Thiadiazole derivatives can inhibit specific enzymes involved in cellular processes.
- DNA Binding : Some studies suggest that these compounds may interact with nucleic acids, affecting replication and transcription.
Case Studies
Recent investigations have focused on the synthesis and evaluation of various thiadiazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that specific thiadiazole derivatives displayed notable antibacterial activity against Xanthomonas oryzae, outperforming commercial bactericides .
- Antitumor Screening : Another study reported that certain synthesized compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values lower than those of standard treatments .
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antiviral properties. For instance, tetrahydroisoquinoline derivatives have been investigated for their efficacy against various viral strains, including HIV and hepatitis C virus. The structural modifications in the thiadiazole and diazepine rings may enhance the antiviral activity of the compound under consideration .
Antitumor Properties
The compound's potential as an antitumor agent is supported by its structural analogs that have demonstrated cytotoxic effects against cancer cell lines. Research has highlighted the importance of the tetrahydro-diazepine core in mediating antitumor activity through various mechanisms, including apoptosis induction and cell cycle arrest .
Anticonvulsant Effects
Compounds derived from thiazoles and diazepines have been noted for their anticonvulsant properties. The specific combination of the thiadiazole and diazepine moieties in this compound could lead to enhanced activity against seizure disorders. Preliminary studies suggest that such compounds may interact with GABAergic systems, potentially providing a therapeutic avenue for epilepsy treatment .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through structure-activity relationship studies. Compounds with similar heterocyclic structures have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The thiazole group is particularly noted for its ability to enhance antimicrobial efficacy through various mechanisms of action .
Docking Studies and Mechanistic Insights
Computational studies involving molecular docking have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound may effectively interact with enzymes or receptors involved in disease pathways, thereby validating its therapeutic potential .
Synthesis and Structural Characterization
The synthesis of 2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide has been documented using established synthetic routes involving cyclization reactions that yield high purity products suitable for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the integrity of the synthesized compounds .
Case Studies and Experimental Findings
Comparison with Similar Compounds
Structural Analogues and Their Features
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Heterocycles: The target’s thiadiazolo-diazepine core is distinct from the triazinoquinazoline (e.g., 4.8) or benzimidazole (e.g., 9c) systems in analogs. This difference likely impacts conformational flexibility and binding to biological targets . Pharmacopeial cephalosporins (e.g., ) share a thiadiazole-thioether group but are β-lactam antibiotics, highlighting divergent applications despite structural overlap .
Substituent Effects :
- Electron-withdrawing groups (e.g., bromophenyl in 9c) enhance stability and dipole interactions, whereas alkyl chains (e.g., butyl in 4.8) improve lipophilicity .
- The target’s thiazole substituent may offer π-π stacking advantages over phenyl or tetrazole groups in other compounds .
Synthetic Yields and Methods :
- High yields (>90%) are achievable with optimized protocols, such as sulfuric acid-mediated cyclization (e.g., 4.1) .
- Click chemistry (e.g., triazole formation in 9c) provides modularity but may require stringent purification .
Physicochemical and Spectral Properties
Q & A
Q. Q1: What are the standard synthetic routes for 2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how are reaction conditions optimized?
Answer: The synthesis typically involves multi-step reactions:
Thiadiazolo-diazepine core formation : Cyclocondensation of thiadiazole precursors with diazepine intermediates under reflux in aprotic solvents (e.g., DMF) .
Thioether linkage : Reaction of the core with thiol-containing acetamide derivatives using coupling agents like EDCI/HOBt at 0–5°C to prevent side reactions .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >90% purity.
Optimization : Temperature control (0–5°C for coupling), solvent polarity (DMF for solubility), and reaction time (monitored via TLC) are critical .
Advanced Analytical Characterization
Q. Q2: How do conflicting spectral data (e.g., NMR vs. IR) for this compound arise, and how are they resolved?
Answer: Discrepancies often stem from:
- Tautomerism : The thiadiazolo-diazepine core may exhibit keto-enol tautomerism, altering NMR peak splitting (e.g., δ 1.8–2.2 ppm for CH2 vs. δ 5.2 ppm for enolic protons) .
- Solvent effects : Polar solvents (DMSO-d6) stabilize hydrogen bonds, shifting IR carbonyl peaks (1670–1700 cm⁻¹) .
Resolution : - Variable-temperature NMR : Identifies dynamic equilibria by tracking peak coalescence at elevated temperatures .
- X-ray crystallography : Provides definitive structural confirmation, resolving ambiguities in spectral assignments .
Biological Activity Profiling
Q. Q3: What methodologies are used to evaluate this compound’s enzyme inhibition potential, and how are contradictory activity results interpreted?
Answer:
- In vitro assays :
- Kinetic studies : Measure IC50 via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .
- Docking simulations : AutoDock Vina predicts binding modes to targets like human leukocyte elastase (binding energy ≤ −8.5 kcal/mol) .
Contradictions : Variability in IC50 (e.g., 10 µM vs. 50 µM) may arise from:
- Redox sensitivity : Thioether bonds oxidize in aerobic conditions, reducing activity .
- Protein flexibility : Molecular dynamics simulations (100 ns) reveal conformational changes in enzyme active sites affecting inhibitor binding .
Mechanistic Studies
Q. Q4: How is the mechanism of action (MOA) of this compound investigated, given its structural complexity?
Answer: A multi-pronged approach is used:
SAR studies : Modify substituents (e.g., replacing thiazole with triazole) to identify pharmacophores. Reduced activity in triazole analogs suggests thiazole’s role in π-π stacking .
Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to targets like kinases .
Metabolite profiling : LC-MS/MS tracks metabolic stability (e.g., hepatic microsomal degradation t1/2 ≥ 60 min) .
Data Contradiction Analysis
Q. Q5: How are conflicting solubility and bioavailability data reconciled during preclinical development?
Answer:
- Solubility : Discrepancies arise from assay conditions (e.g., PBS vs. simulated gastric fluid). Use biorelevant media (FaSSIF/FeSSIF) to mimic physiological conditions .
- Bioavailability : Poor oral absorption (e.g., <20% in rats) may result from efflux pumps (P-gp). Co-administration with inhibitors (verapamil) improves AUC by 2–3x .
Advanced Synthetic Challenges
Q. Q6: What strategies mitigate low yields (<40%) in the final coupling step of this compound?
Answer:
- Catalyst screening : Pd(OAc)₂/Xantphos enhances Buchwald-Hartwig amidation yields from 35% to 75% .
- Microwave-assisted synthesis : Reduces reaction time (2h vs. 24h) and improves purity (HPLC >95%) .
- Protecting groups : Boc-protection of the thiazole nitrogen prevents undesired side reactions during coupling .
Structural Modification for Activity Optimization
Q. Q7: How are structure-activity relationship (SAR) studies designed to enhance this compound’s potency?
Answer:
- Fragment-based design : Replace the tetrahydrodiazepine ring with rigidified analogs (e.g., pyrimidine) to improve target affinity .
- Bioisosteric replacement : Substitute thioether with sulfone groups to enhance metabolic stability (CYP450 resistance) .
- Data-driven optimization : QSAR models (e.g., CoMFA) prioritize substituents with favorable steric/electronic parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
